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Compound of Interest

Compound Name: 1-Isopropylazetidin-3-ol

Cat. No.: B083560

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropylazetidin-3-ol is a heterocyclic organic compound belonging to the azetidine class,
which are four-membered saturated rings containing a nitrogen atom. The azetidine scaffold is
of significant interest in medicinal chemistry due to its presence in various natural products and
synthetic compounds with diverse biological activities.[1][2][3] The unique ring strain of the
azetidine moiety imparts distinct chemical properties that can be exploited in drug design.[2]
This guide provides a comprehensive overview of the available technical information for 1-
Isopropylazetidin-3-ol, including its properties, synthesis, and potential applications, with a
focus on data relevant to researchers in drug discovery and development.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 1-lsopropylazetidin-3-ol are
not extensively reported in publicly available literature. Therefore, a combination of available
data for its hydrochloride salt and computationally predicted values are presented below.
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Property Value Source
CAS Number 13156-06-4 [4]
Molecular Formula CeH13NO [4]
Molecular Weight 115.18 g/mol [4]
Appearance N.ot ,.Available (Predicted:

Liquid)
Boiling Point Predicted: 165.8 + 25.0 °C
Melting Point Not Available
Density Predicted: 0.945 + 0.06 g/cm3
Solubility Predicted: Solut?le in water

and polar organic solvents
pKa Predicted: 9.5 £ 0.2 (amine)

Hydrochloride Salt (CAS: 54431-32-2)

Property Value Source
Molecular Formula CeH14CINO [5]
Molecular Weight 151.63 g/mol [5]
Appearance Solid [5]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for 1-lsopropylazetidin-3-ol is not readily available. The

following are predicted *H and 3C NMR spectra to aid in the characterization of this molecule.

Predicted *H NMR Spectrum
e 1H NMR (400 MHz, CDCIs) & (ppm):

o 4.45 - 4.35 (m, 1H, -CH-OH)
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[e]

3.60 - 3.50 (m, 2H, azetidine ring -CH2-)

o

3.00 - 2.90 (m, 2H, azetidine ring -CH2-)

[¢]

2.80 - 2.70 (sept, 1H, -CH(CHz)2)

[¢]

2.50 (br s, 1H, -OH)

[e]

1.05 (d, 6H, -CH(CHs)2)

Predicted **C NMR Spectrum
e 13C NMR (100 MHz, CDClIs) & (ppm):

o

65.0 (C-OH)

[¢]

58.0 (azetidine ring -CHz-)

[¢]

55.0 (-CH(CH3)2)

[e]

18.0 (-CH(CH3)2)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Isopropylazetidin-3-ol is
not published, a general and robust method for the preparation of N-substituted azetidin-3-ols
involves the N-alkylation of azetidin-3-ol. A plausible synthetic route is outlined below.

General Synthesis of N-Substituted Azetidin-3-ols

The synthesis of N-substituted azetidin-3-ols can be achieved through the reaction of azetidin-
3-ol with an appropriate alkylating agent.[6][7] For 1-Isopropylazetidin-3-ol, this would involve
the reaction of azetidin-3-ol with an isopropyl halide (e.g., 2-bromopropane) or through
reductive amination with acetone.

Caption: General workflow for the synthesis of 1-Isopropylazetidin-3-ol via reductive
amination.
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Exemplary Experimental Protocol (Reductive Amination)

This protocol is a generalized procedure based on standard organic synthesis techniques for
reductive amination.[6]

o Reaction Setup: To a solution of azetidin-3-ol hydrochloride (1 equivalent) and acetone (1.2
equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane
(DCE), add a mild base like triethylamine (TEA) (1.1 equivalents) to neutralize the
hydrochloride salt.

e Reductive Amination: Add a reducing agent, for instance, sodium triacetoxyborohydride
(NaBH(OAC)3) (1.5 equivalents), portion-wise to the stirring reaction mixture at room
temperature.

» Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is
consumed.

o Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of
sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the
reaction solvent.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to afford the desired 1-Isopropylazetidin-3-ol.

Biological Activity and Applications in Drug
Discovery

While there are no specific reports on the biological activity of 1-lsopropylazetidin-3-ol, the
azetidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have
shown a wide range of pharmacological activities.[1][2][3][8]

o Central Nervous System (CNS) Disorders: Azetidine derivatives have been explored as
agents for treating CNS disorders. For example, certain derivatives act as GABA uptake
inhibitors.[9]
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e Antidepressant Activity: Tricyclic derivatives of azetidine have been synthesized and
screened for potential antidepressant activity.[8]

e Antimicrobial and Anticancer Activity: Various azetidinone (a related class) derivatives have
been synthesized and evaluated for their antibacterial, antifungal, and anticancer properties.
[10][11][12]

The incorporation of the N-isopropyl group can modulate the lipophilicity and metabolic stability
of the molecule, which are crucial parameters in drug design. 1-lsopropylazetidin-3-ol can
serve as a valuable building block for the synthesis of more complex molecules with potential
therapeutic applications.

Potential Signhaling Pathway Involvement

Specific signaling pathways modulated by 1-lsopropylazetidin-3-ol have not been elucidated.
However, based on the activities of other azetidine derivatives, it is plausible that compounds
derived from this scaffold could interact with various biological targets. For instance, if
incorporated into a larger molecule, it could influence binding to G-protein coupled receptors
(GPCRSs) or ion channels, common targets for CNS-active drugs.

Azetidine-Based
Drug Candidate

Biological Target
(e.g., GPCR, lon Channel)

ctivation / Inhibition

Downstream
Signaling Cascade

Signal Transduction

Cellular Response
(e.g., Neuronal Firing, Gene Expression)
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Caption: Hypothetical signaling pathway modulation by an azetidine-based drug candidate.

Safety and Handling

Specific safety and handling information for 1-Isopropylazetidin-3-ol is not available. It is
recommended to handle this compound in a well-ventilated fume hood, wearing appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For its
hydrochloride salt, which is a solid, avoid inhalation of dust.

Conclusion

1-Isopropylazetidin-3-ol is a valuable, yet under-characterized, building block for medicinal
chemistry and drug discovery. While specific experimental data is sparse, this guide provides a
consolidated overview of its known and predicted properties, along with general synthetic
approaches and potential biological relevance based on the broader class of azetidine
derivatives. Further research into the specific properties and biological activities of this
compound is warranted to fully explore its potential in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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